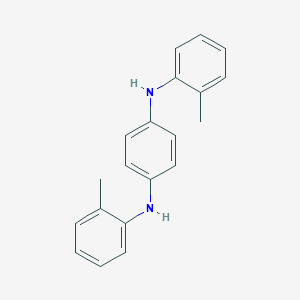

N,N'-Di-o-tolyl-p-phenylenediamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

15017-02-4 |

|---|---|

Molecular Formula |

C20H20N2 |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

1-N,4-N-bis(2-methylphenyl)benzene-1,4-diamine |

InChI |

InChI=1S/C20H20N2/c1-15-7-3-5-9-19(15)21-17-11-13-18(14-12-17)22-20-10-6-4-8-16(20)2/h3-14,21-22H,1-2H3 |

InChI Key |

MDZBMZIJIUEQJS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC2=CC=C(C=C2)NC3=CC=CC=C3C |

Other CAS No. |

15017-02-4 |

physical_description |

OtherSolid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N'-Di-o-tolyl-p-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for N,N'-Di-o-tolyl-p-phenylenediamine, a diaryl-p-phenylenediamine derivative of interest in various fields of chemical research and development. The document details modern catalytic cross-coupling reactions, including the Buchwald-Hartwig amination and the Ullmann condensation, as the principal methods for its synthesis. This guide includes detailed experimental protocols, comparative quantitative data, and visualizations of the synthetic pathways and experimental workflows to facilitate a deeper understanding of the chemical processes involved.

Core Synthetic Strategies

The synthesis of this compound, also known as N,N'-bis(2-methylphenyl)-1,4-benzenediamine, primarily involves the formation of two carbon-nitrogen (C-N) bonds between a p-phenylenediamine core and two o-tolyl groups. The most effective and widely employed methods for achieving this are transition metal-catalyzed cross-coupling reactions.

The two main strategies are:

-

Palladium-Catalyzed Buchwald-Hartwig Amination : A versatile and high-yielding method for the formation of C-N bonds.[1][2]

-

Copper-Catalyzed Ullmann Condensation : A classical method for C-N bond formation, which has seen significant improvements with the development of modern ligands.[3][4]

A more classical, though less direct, approach involves the reduction of a dinitro precursor, which itself would be synthesized via nucleophilic aromatic substitution.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate.[1] For the synthesis of this compound, this involves the reaction of p-phenylenediamine with two equivalents of an o-tolyl halide.

Quantitative Data for Buchwald-Hartwig Amination

The following table summarizes representative quantitative data for the Buchwald-Hartwig amination, based on a similar synthesis of N,N'-diphenyl-p-phenylenediamine.[5]

| Parameter | Representative Conditions |

| Aryl Halide | 2-Iodotoluene or 2-Bromotoluene |

| Amine | p-Phenylenediamine |

| Palladium Catalyst | Pd(OAc)₂ |

| Ligand | Xantphos or other bulky, electron-rich phosphines (e.g., XPhos, SPhos)[6] |

| Base | Strong, non-nucleophilic base (e.g., NaOt-Bu) |

| Solvent | Anhydrous, aprotic solvent (e.g., Toluene) |

| Temperature | 100-120°C |

| Yield | Generally high (substrate dependent) |

Experimental Protocol: Buchwald-Hartwig Amination

This generalized protocol is adapted from the synthesis of N,N'-diphenyl-p-phenylenediamine.[5]

-

Reaction Setup :

-

To an oven-dried Schlenk flask, add p-phenylenediamine (1.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add anhydrous toluene via syringe.

-

Add the o-tolyl halide (e.g., 2-iodotoluene, 2.2 eq) and sodium tert-butoxide (2.5 eq).

-

-

Reaction Execution :

-

Heat the reaction mixture to 100-110 °C and stir under an inert atmosphere for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

-

Work-up and Purification :

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for forming C-N bonds and serves as an alternative to the Buchwald-Hartwig amination.[3] Traditional Ullmann conditions often require harsh reaction conditions, but modern protocols utilize catalytic amounts of copper with various ligands to facilitate the reaction under milder conditions.[4][7][8]

Quantitative Data for Ullmann Condensation

The following table summarizes representative quantitative data for the Ullmann condensation.[9][10]

| Parameter | Representative Conditions |

| Aryl Halide | 2-Iodotoluene (preferred over bromide or chloride) |

| Amine | p-Phenylenediamine |

| Copper Catalyst | CuI, Cu₂O, or copper powder |

| Ligand | Diamines (e.g., 1,10-phenanthroline), amino acids (e.g., N,N-dimethylglycine) |

| Base | K₂CO₃, Cs₂CO₃ |

| Solvent | High-boiling polar solvents (e.g., DMF, NMP, Pyridine) |

| Temperature | 120-210°C |

| Yield | Moderate to good (substrate and ligand dependent) |

Experimental Protocol: Ullmann Condensation

This is a generalized protocol for a modern Ullmann condensation.[9]

-

Reaction Setup :

-

In a reaction vessel, combine p-phenylenediamine (1.0 eq), the o-tolyl halide (2.2 eq), the copper catalyst (e.g., CuI, 5-10 mol%), a ligand (if used, 10-20 mol%), and a base (e.g., K₂CO₃, 2.5 eq) in a suitable solvent (e.g., DMF).

-

-

Reaction Execution :

-

Heat the mixture to the specified temperature (e.g., 140-180°C) under an inert atmosphere for the required duration (typically 24-48 hours).

-

Monitor the reaction by TLC or GC-MS.

-

-

Work-up and Purification :

-

After completion, cool the mixture and perform an aqueous work-up (e.g., add water and filter, or extract with an organic solvent).

-

If extracting, wash the combined organic extracts with aqueous ammonia solution to remove copper salts, followed by water and brine.

-

Dry the organic layer, concentrate, and purify the residue by chromatography or recrystallization.

-

Alternative Classical Approach: Reductive Amination

A more traditional, multi-step approach involves the initial synthesis of a nitro-substituted diarylamine, followed by reduction of the nitro group to an amine.

Experimental Protocol: Reductive Amination

This protocol is based on the reduction of o-nitroaniline to o-phenylenediamine and can be adapted.[11]

-

Synthesis of the Nitro Precursor : Synthesize N,N'-di(o-tolyl)-p-dinitrosoaniline (or a related precursor) via methods such as nucleophilic aromatic substitution.

-

Reduction :

-

In a round-bottom flask, dissolve the nitro precursor in a suitable solvent (e.g., ethanol).

-

Add a reducing agent, such as zinc dust in the presence of an acid or base, or perform catalytic hydrogenation with a catalyst like Raney Nickel or Pd/C.[12][13]

-

For zinc reduction, the reaction is often heated to reflux and monitored until a color change indicates the consumption of the nitro compound.

-

For catalytic hydrogenation, the reaction is conducted under a hydrogen atmosphere at elevated pressure and temperature.

-

-

Work-up and Purification :

-

After the reaction is complete, filter off the solid catalyst or excess reducing agent.

-

Neutralize the reaction mixture if an acid or base was used.

-

Extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the product by crystallization or chromatography.

-

Experimental Workflow Visualization

The following diagram illustrates a general laboratory workflow for a transition metal-catalyzed synthesis of this compound.

Conclusion

The synthesis of this compound is most effectively achieved through modern palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation. These methods offer direct and often high-yielding routes to the target molecule. The choice between these pathways may depend on factors such as catalyst cost and availability, substrate reactivity, and desired reaction conditions. While classical methods involving the reduction of nitro precursors are also viable, they are typically more laborious. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize the synthesis of this compound for their specific applications.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. N,N-Diethyl-1,4-phenylenediamine synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

Technical Guide: N,N'-Di-(p-tolyl)-p-phenylenediamine (CAS Number 620-91-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Di-(p-tolyl)-p-phenylenediamine (DTPD), identified by CAS number 620-91-7, is an aromatic amine derivative of p-phenylenediamine. While extensively utilized in the rubber industry as a potent antioxidant and antiozonant, its biological properties and potential applications in life sciences remain largely unexplored. This technical guide provides a comprehensive overview of the current knowledge on DTPD, including its chemical structure, properties, primary industrial applications, and available toxicological data for related compounds. Crucially, this guide also highlights the significant gaps in the scientific literature regarding its biological activity and offers potential avenues for future research.

Chemical Structure and Properties

DTPD is a symmetrical molecule featuring a central p-phenylenediamine core with a p-tolyl group attached to each nitrogen atom.

Chemical Structure:

A summary of its key chemical and physical properties is presented in the table below. It is important to note that some reported physical properties, such as the melting point, exhibit variability across different sources, which may be attributed to differences in purity and experimental conditions.

| Property | Value | Source(s) |

| CAS Number | 620-91-7 | [1] |

| Molecular Formula | C20H20N2 | [1] |

| Molecular Weight | 288.39 g/mol | [1] |

| Synonyms | N,N'-Bis(4-methylphenyl)-1,4-benzenediamine, N,N'-(p-Phenylene)ditoluidine, Antioxidant DTPD | [1][2] |

| Appearance | Dark brown to dark violet solid | [2] |

| Solubility | Insoluble in water; Soluble in benzene, toluene, chlorobenzene, acetone, and chloroform; Slightly soluble in ethanol. | [2] |

Industrial Applications and Mechanism of Action

The primary and well-established application of DTPD is as an antioxidant and antiozonant in the rubber industry. It is particularly effective in protecting rubber products from degradation caused by heat, oxygen, and ozone, thereby extending their service life.

The antioxidant mechanism of DTPD in rubber is attributed to its ability to act as a free radical scavenger. The secondary amine protons are readily donated to reactive free radicals (R•) generated during the oxidation of the polymer, neutralizing them and preventing the propagation of chain reactions that lead to the degradation of the rubber matrix. This process is illustrated in the conceptual workflow below.

Figure 1: Conceptual workflow of DTPD's antioxidant mechanism in polymers.

For enhanced and prolonged protection, DTPD is often used in combination with other antioxidants, such as N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), to achieve a synergistic effect.

Synthesis and Spectroscopic Data

Synthesis

Spectroscopic Data

Comprehensive, authenticated spectroscopic data (NMR, IR, Mass Spectrometry) for DTPD is scarce in publicly accessible databases. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition. For reference, spectroscopic data for the closely related compound, N,N'-Diphenyl-p-phenylenediamine (DPPD), is available and can provide an indication of the expected spectral features.[3][4][5]

Toxicological Profile

There is a significant lack of specific toxicological data for N,N'-Di-(p-tolyl)-p-phenylenediamine in the scientific literature. Most of the available toxicity information pertains to the parent compound, p-phenylenediamine (PPD), and other derivatives.

PPD is a known contact allergen and has been reported to cause skin sensitization.[6] In terms of genotoxicity, in vitro studies have shown that PPD has a slight genotoxic potential, while its acetylated metabolites are considered to be detoxified and biologically less reactive.[7] It is important to emphasize that these findings for PPD and its metabolites may not be directly extrapolated to DTPD, as the addition of the tolyl groups can significantly alter the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its intrinsic toxicity.

Biological Activity and Signaling Pathways: A Knowledge Gap

A thorough review of the scientific literature reveals a significant void in the understanding of the biological activity of N,N'-Di-(p-tolyl)-p-phenylenediamine. There are no published studies investigating its potential pharmacological effects, mechanism of action in biological systems, or its interaction with specific signaling pathways.

Given its potent antioxidant properties in industrial applications, it is plausible that DTPD could exhibit antioxidant effects in biological systems by scavenging reactive oxygen species (ROS). However, without experimental evidence, this remains speculative. The biological effects of related N,N'-diaryl-p-phenylenediamines are also not extensively documented in the context of drug development.

Future Research Directions

The lack of biological data for DTPD presents a clear opportunity for novel research. The following areas are proposed for future investigation:

-

In Vitro Cytotoxicity and Genotoxicity: Initial screening using a panel of cell lines to assess the cytotoxic and genotoxic potential of DTPD is essential to establish a preliminary safety profile.

-

Antioxidant Activity in Biological Systems: Cellular assays to measure the ability of DTPD to mitigate oxidative stress induced by various stimuli would be a logical first step in exploring its potential pharmacological applications.

-

Mechanism of Action Studies: Should antioxidant activity be confirmed, further studies to elucidate the specific molecular targets and signaling pathways modulated by DTPD would be warranted. This could involve investigating its effects on key antioxidant enzymes and transcription factors (e.g., Nrf2).

-

ADME Studies: In vitro and in vivo studies to understand the absorption, distribution, metabolism, and excretion of DTPD are crucial for any potential therapeutic development.

-

Exploration of Therapeutic Potential: Based on the findings from the above studies, the potential of DTPD or its analogs could be explored in disease models where oxidative stress plays a significant role, such as neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions.

Conclusion

N,N'-Di-(p-tolyl)-p-phenylenediamine (CAS 620-91-7) is a compound with a well-defined role in the polymer industry as an effective antioxidant. However, for the scientific research and drug development community, it represents a largely uncharted territory. The absence of data on its biological activity, signaling pathways, and specific toxicological profile underscores the need for foundational research to unlock its potential in the life sciences. This guide serves as a summary of the current knowledge and a call to action for the scientific community to investigate this intriguing molecule.

References

- 1. scbt.com [scbt.com]

- 2. N,N'-Bis(methylphenyl)-1,4-benzenediamine CAS#: 27417-40-9 [m.chemicalbook.com]

- 3. N,N-Diphenyl-p-phenylenediamine(74-31-7) 1H NMR spectrum [chemicalbook.com]

- 4. N,N-Diphenyl-p-phenylenediamine(74-31-7) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Paraphenylenediamine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antioxidant Mechanism of N,N'-Di-o-tolyl-p-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Di-o-tolyl-p-phenylenediamine (DTOPD) is a synthetic antioxidant belonging to the class of substituted p-phenylenediamines. These compounds are widely recognized for their efficacy in preventing oxidative degradation in various materials, and their mechanism of action is of significant interest in the fields of materials science, chemistry, and potentially, in biological systems. This technical guide provides a comprehensive overview of the core antioxidant mechanism of DTOPD, detailing its chemical reactivity towards free radicals, the formation of intermediate and final products, and the key experimental protocols used to elucidate its antioxidant properties. The guide summarizes available quantitative data and includes visualizations of the antioxidant pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is an aromatic amine characterized by a central p-phenylenediamine core substituted with two o-tolyl groups on the nitrogen atoms. This substitution pattern significantly influences its chemical properties, including its solubility, stability, and, most importantly, its antioxidant activity. The primary role of antioxidants like DTOPD is to mitigate the detrimental effects of oxidative stress by neutralizing reactive free radicals.[1]

Substituted p-phenylenediamines have a historical foundation in the polymer industry, where they have been instrumental in enhancing the durability of materials like rubber and plastics by preventing degradation caused by heat, light, and oxygen.[2] The fundamental mechanism of their antioxidant action lies in their ability to donate electrons or hydrogen atoms to highly reactive free radicals, thereby converting them into more stable, less harmful species.[1][2]

Core Antioxidant Mechanism

The antioxidant action of this compound is primarily attributed to its ability to act as a free radical scavenger through two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the N-H bonds of the secondary amine groups in DTOPD are relatively weak and can readily donate a hydrogen atom to a free radical (R•), effectively neutralizing it. This process generates a stable, resonance-delocalized radical on the DTOPD molecule.[2]

Reaction: DTOPD-NH-Ar + R• → DTOPD-N•-Ar + RH

The resulting DTOPD radical is significantly less reactive than the initial free radical due to the delocalization of the unpaired electron across the aromatic rings and the nitrogen atoms. This stability prevents the propagation of the radical chain reaction.

Single Electron Transfer (SET)

In the SET mechanism, DTOPD can donate an electron to a free radical, forming a radical cation and an anion.[1]

Reaction: DTOPD-NH-Ar + R• → [DTOPD-NH-Ar]•+ + R:-

The formed radical cation can then undergo further reactions, such as deprotonation, to yield the same resonance-stabilized radical as in the HAT pathway. The feasibility of HAT versus SET can depend on factors such as the nature of the free radical, the solvent polarity, and the pH of the medium.

The antioxidant mechanism can be visualized as a stepwise process:

Quantitative Assessment of Antioxidant Activity

Table 1: Radical Scavenging Activity

| Assay | Parameter | Typical Values for p-Phenylenediamines | Reference Compound (e.g., Trolox) |

| DPPH Assay | IC50 (µg/mL) | Data not available for DTOPD. Varies for derivatives. | Typically in the range of 2-10 µg/mL |

| ABTS Assay | TEAC (Trolox Equivalents) | Data not available for DTOPD. Varies for derivatives. | 1.0 |

Table 2: Inhibition of Lipid Peroxidation

| Assay | Parameter | Typical Values for p-Phenylenediamines |

| TBARS Assay | % Inhibition | Data not available for DTOPD. Can be concentration-dependent. |

| Conjugated Diene Assay | Lag Phase Extension | Data not available for DTOPD. |

Table 3: Electrochemical Properties

| Method | Parameter | Typical Values for p-Phenylenediamines |

| Cyclic Voltammetry | Oxidation Potential (V) | Generally, a two-electron oxidation process is observed.[1][3] |

Experimental Protocols

The antioxidant activity of this compound can be assessed using a variety of established experimental protocols.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is monitored spectrophotometrically.

-

Materials: DPPH, Methanol (or other suitable solvent), this compound, 96-well microplate, microplate reader.

-

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare a series of dilutions of DTOPD in methanol.

-

Add a fixed volume of the DPPH solution to each well of the microplate.

-

Add the different concentrations of the DTOPD solutions to the wells.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at approximately 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.

-

Materials: ABTS, potassium persulfate, buffer solution (e.g., phosphate-buffered saline), this compound, Trolox (as a standard), 96-well microplate, microplate reader.

-

Procedure:

-

Generate the ABTS•+ solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with a buffer to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Prepare a series of dilutions of DTOPD and a Trolox standard.

-

Add the diluted ABTS•+ solution to the wells of a microplate.

-

Add the DTOPD solutions and Trolox standards to the wells.

-

Incubate at room temperature for a set time (e.g., 6 minutes).

-

Measure the absorbance at the specified wavelength.

-

Calculate the percentage of inhibition and express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).[4]

-

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the oxidation and reduction processes of a substance. For p-phenylenediamines, it provides insights into the electron transfer mechanism and the stability of the resulting radical species.[3][5]

-

Apparatus: Potentiostat, electrochemical cell with a three-electrode system (working electrode, reference electrode, and counter electrode).

-

Procedure:

-

Dissolve this compound in a suitable electrolyte solution.

-

Place the solution in the electrochemical cell.

-

Apply a potential that is swept linearly between two set values and then reversed.

-

Record the resulting current as a function of the applied potential.

-

The resulting voltammogram will show peaks corresponding to the oxidation and reduction events, providing information on the redox potentials and the reversibility of the electron transfer.

-

The general workflow for assessing the antioxidant activity of an aromatic amine like DTOPD is depicted below:

Signaling Pathways and Broader Implications

While the primary application of this compound has been in industrial settings, the study of its antioxidant mechanism has broader implications. Understanding how substituted p-phenylenediamines interact with free radicals can provide insights into the design of novel antioxidants for various applications, including pharmaceuticals and nutraceuticals.

The ability of these compounds to modulate oxidative stress suggests potential interactions with biological signaling pathways that are sensitive to redox state. For instance, pathways involving transcription factors like Nrf2, which regulates the expression of antioxidant enzymes, could be influenced by the presence of potent antioxidants. However, it is crucial to note that the biological activity and potential toxicity of substituted p-phenylenediamines require thorough investigation before any consideration for in vivo applications.

Conclusion

This compound exerts its antioxidant effect primarily through the donation of hydrogen atoms or electrons to neutralize reactive free radicals. This process leads to the formation of a stable, resonance-delocalized radical, thereby terminating the oxidative chain reactions. The efficacy of this antioxidant can be quantitatively assessed using a suite of in vitro assays, including DPPH and ABTS, as well as electrochemical methods like cyclic voltammetry. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the established methodologies for studying related compounds provide a robust framework for its characterization. Further research into the specific reaction kinetics and biological interactions of this and other substituted p-phenylenediamines will be valuable for the development of new and improved antioxidant technologies.

References

An In-depth Technical Guide to the Spectroscopic Data of N,N'-Di-o-tolyl-p-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Di-o-tolyl-p-phenylenediamine is a chemical compound belonging to the class of aromatic diamines. While specific spectroscopic data for this compound is not widely published in readily accessible literature, this guide provides a comprehensive overview of its known properties and presents analogous data from closely related compounds to offer valuable insights for researchers. This document is intended to serve as a foundational resource for professionals engaged in fields where the characterization of such molecules is critical.

Chemical Identity

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 1-N,4-N-bis(2-methylphenyl)benzene-1,4-diamine, N,N'-bis(2-methylphenyl)-p-phenylenediamine | PubChem |

| CAS Number | 15017-02-4 | Alfa Chemistry[1] |

| Molecular Formula | C₂₀H₂₀N₂ | Alfa Chemistry[1] |

| Molecular Weight | 288.39 g/mol | Santa Cruz Biotechnology[2] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is scarce in the public domain. The following sections provide expected spectral characteristics based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the central phenylenediamine ring and the two tolyl groups, as well as a signal for the methyl protons. Due to the ortho-substitution on the tolyl groups, complex splitting patterns (multiplets) are anticipated for the aromatic protons. The amine protons (N-H) may appear as a broad singlet, and its chemical shift could be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will exhibit signals for the aromatic carbons and the methyl carbons. The number of unique carbon signals will depend on the molecule's symmetry. Carbons of the central phenyl ring and the tolyl rings will have distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for N-H stretching, C-H aromatic stretching, C=C aromatic ring stretching, and C-N stretching.

-

N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ is characteristic of the N-H bond in secondary amines.

-

C-H Aromatic Stretching: Signals typically appear above 3000 cm⁻¹.

-

C=C Aromatic Stretching: Multiple bands are expected in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: This absorption is usually found in the 1250-1350 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Aromatic amines like this compound are known to exhibit strong UV absorption. The spectrum is expected to show multiple absorption bands in the UV region, corresponding to π-π* transitions of the aromatic rings. The exact position and intensity of these bands are influenced by the substitution pattern and the solvent used.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (approximately 288.4). Fragmentation may involve the loss of tolyl groups or other characteristic cleavages.

Experimental Protocols

A plausible synthetic route is the reaction of p-phenylenediamine with 2-iodotoluene in the presence of a suitable catalyst and base.

General Synthetic Workflow

Logical Relationships in Spectroscopic Analysis

The characterization of this compound involves a logical workflow where the output of one technique helps in interpreting the data from another.

Conclusion

References

Solubility Profile of N,N'-Di-o-tolyl-p-phenylenediamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N,N'-Di-o-tolyl-p-phenylenediamine, a key antioxidant and intermediate in various industrial applications. Understanding its solubility is critical for process development, formulation, and quality control.

Introduction

This compound, also known as N,N'-bis(2-methylphenyl)-1,4-benzenediamine, is an aromatic amine widely used as an antioxidant in the rubber and polymer industries. Its efficacy is closely linked to its dispersion and solubility in the host matrix. This document outlines its solubility in various organic solvents, providing both qualitative and quantitative data, alongside detailed experimental protocols for solubility determination.

Qualitative Solubility

This compound exhibits a range of solubilities in common organic solvents. It is generally soluble in aromatic and chlorinated hydrocarbons, as well as polar aprotic solvents. Conversely, it has poor solubility in water and nonpolar aliphatic hydrocarbons.

A summary of its qualitative solubility is presented below:

-

Soluble in: Benzene, Toluene, Chlorobenzene, Acetone, Chloroform

-

Slightly soluble in: Ethanol

-

Insoluble in: Water, Petroleum Ether, Dilute Hydrochloric Acid

Quantitative Solubility Data

| Solvent System | Temperature (°C) | Solubility Range (g/L) |

| Various Organic Solvents | 20 | 5.39 - 12.09 |

Note: This data represents a mixture and the solubility of pure this compound may vary.

Experimental Protocols for Solubility Determination

The following section details a robust experimental workflow for the precise determination of this compound solubility in an organic solvent of interest. This protocol is based on the widely accepted isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.

Materials and Equipment

-

This compound (analytical standard, >99% purity)

-

Selected organic solvent (HPLC grade)

-

Volumetric flasks (Class A)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Autosampler vials

-

High-Performance Liquid Chromatograph (HPLC) with a UV/VIS detector

Experimental Workflow Diagram

Thermal Stability of N,N'-Di-o-tolyl-p-phenylenediamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Di-o-tolyl-p-phenylenediamine is a substituted aromatic diamine that belongs to a class of compounds widely recognized for their antioxidant and antiozonant properties. These characteristics make them valuable in various industrial applications, particularly as stabilizers in polymers and rubber to enhance their thermal stability and longevity. This technical guide provides a comprehensive overview of the available data on the thermal stability of this compound, including its physical properties and insights into its potential thermal degradation pathways based on closely related analogs.

Physicochemical Properties

A foundational understanding of a compound's thermal stability begins with its basic physical properties. The following table summarizes the known physicochemical data for this compound.

| Property | Value |

| Molecular Formula | C₂₀H₂₀N₂ |

| Molecular Weight | 288.39 g/mol |

| Melting Point | 183.5-185.5 °C |

| Boiling Point | 463.5 °C at 760 mmHg |

| Flash Point | 291.2 °C |

Thermal Degradation Analysis

Research on DPPD has shown that upon heating in the presence of air, it undergoes dehydrogenation to form N,N'-diphenyl-p-quinonediimine (DQDI). This transformation is a key aspect of its antioxidant mechanism and is indicative of its behavior at elevated temperatures. It is plausible that this compound follows a similar degradation pathway, initiated by the loss of hydrogen atoms from the amine groups. The presence of the ortho-tolyl groups may influence the rate and onset temperature of this degradation due to steric and electronic effects.

Polymers derived from p-phenylenediamine and its methylated derivatives have been shown to possess high thermal stability, with decomposition temperatures exceeding 400°C. While this applies to the polymerized form, it underscores the inherent thermal robustness of the p-phenylenediamine core structure.

Experimental Protocols

While a specific, detailed experimental protocol for the thermal analysis of this compound is not published, a general methodology based on protocols for similar compounds can be employed.

Thermogravimetric Analysis (TGA) - Generalized Protocol

Objective: To determine the onset temperature of decomposition and the mass loss of this compound as a function of temperature.

Apparatus: A thermogravimetric analyzer.

Procedure:

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a tared TGA pan (e.g., alumina or platinum).

-

Place the pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) or air at a constant flow rate (e.g., 20-50 mL/min) to control the atmosphere.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the sample weight as a function of temperature.

-

The onset of decomposition is determined from the resulting TGA curve as the temperature at which significant weight loss begins.

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for assessing the thermal stability of a compound like this compound.

Caption: Workflow for Thermal Stability Assessment.

Conclusion

While direct quantitative data on the thermal stability of this compound is limited, its known physical properties, such as a high boiling and flash point, suggest a significant degree of thermal robustness. The thermal degradation behavior is likely to be similar to that of N,N'-diphenyl-p-phenylenediamine, involving dehydrogenation at elevated temperatures. Further experimental investigation using thermogravimetric analysis and differential scanning calorimetry is warranted to precisely quantify its decomposition profile and elucidate the specific effects of the ortho-tolyl substituents on its thermal stability. The provided generalized experimental protocol and logical workflow offer a clear path for conducting such an investigation.

An In-Depth Technical Guide to the Electrochemical Properties of Substituted p-Phenylenediamines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of substituted p-phenylenediamines (PPDs). Esteemed for their diverse applications, from industrial polymers to hair dyes, the redox characteristics of these molecules are of paramount importance in understanding their functionality, stability, and potential biological interactions. This document synthesizes key quantitative data, details experimental protocols for electrochemical analysis, and visualizes the fundamental reaction pathways.

Core Electrochemical Behavior

The electrochemical oxidation of p-phenylenediamine and its substituted derivatives is fundamentally characterized by a sequence of electron and proton transfer steps. The process typically involves the initial formation of a radical cation (semiquinone diimine), followed by a second electron transfer to yield a quinone diimine species. The stability and redox potential of these species are significantly influenced by the nature and position of substituents on the aromatic ring and the nitrogen atoms.

The general oxidation mechanism can be described as a two-electron, two-proton process.[1] In acidic aqueous solutions, the oxidation process involves two electrons and two or three protons to produce the diimine quinone species.[2] The initial one-electron oxidation is a rapid and reversible step.[2] However, the overall reaction can be complicated by subsequent chemical reactions of the oxidized products.[2]

Quantitative Electrochemical Data

The redox potentials of substituted PPDs are a critical parameter, providing insight into the ease of their oxidation. These potentials are highly dependent on the electronic properties of the substituents. Electron-donating groups (EDGs) generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups (EWGs) increase the oxidation potential.

Below are tables summarizing the oxidation potentials for a selection of substituted p-phenylenediamines, compiled from various studies. It is crucial to note the experimental conditions, as these significantly impact the measured potentials.

Table 1: Oxidation Potentials of Selected Substituted p-Phenylenediamines

| Compound | Substituent(s) | First Oxidation Potential (Epa1) | Second Oxidation Potential (Epa2) | Solvent/Electrolyte | Reference Electrode | Reference |

| p-Phenylenediamine (PPD) | None | +0.10 V | - | 0.1 M PBS (pH 7.0) | CPE | [1] |

| N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) | 4 x -CH₃ (on N) | - | - | PBS (pH 7.4) | SCE | [3] |

| N,N'-Diphenyl-p-phenylenediamine | 2 x -C₆H₅ (on N) | - | - | Acetonitrile/0.1 M TBAPF | - | [4] |

| N-phenyl-N′-isopropyl-p-phenylenediamine (IPPD) | -C₆H₅, -CH(CH₃)₂ (on N) | - | - | Acetonitrile/0.1 M TBABF₄ | - | |

| N,N'-bis(4-nitrophenyl)-N,N'-diphenyl-1,4-phenylenediamine | 2 x -C₆H₅, 2 x -C₆H₄NO₂ (on N) | +1.00 V | +1.28 V | Dichloromethane | Ag/AgCl | |

| Amino-substituted p-phenylenediamine | Amino group | +0.40 V | +0.70 V | Dichloromethane | Ag/AgCl | |

| Cyano-substituted p-phenylenediamine | Cyano group | - | - | Dichloromethane | Ag/AgCl |

Note: Direct comparison of potential values should be made with caution due to variations in experimental conditions across different studies. "CPE" refers to Carbon Paste Electrode, and "SCE" refers to Saturated Calomel Electrode.

Experimental Protocols

The characterization of the electrochemical properties of substituted PPDs relies on a suite of analytical techniques. Below are detailed methodologies for the most commonly employed experiments.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a primary technique for investigating the redox behavior of PPDs. It provides information on oxidation and reduction potentials, the reversibility of electron transfer, and the stability of electrochemically generated species.

Objective: To determine the redox potentials and assess the electrochemical reversibility of a substituted p-phenylenediamine.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode (e.g., Glassy Carbon Electrode (GCE), Carbon Paste Electrode (CPE))

-

Reference Electrode (e.g., Ag/AgCl, Saturated Calomel Electrode (SCE))

-

Counter Electrode (e.g., Platinum wire)

-

Substituted p-phenylenediamine sample

-

Solvent (e.g., acetonitrile, dichloromethane, aqueous buffer)

-

Supporting Electrolyte (e.g., tetrabutylammonium hexafluorophosphate (TBAPF₆), tetrabutylammonium tetrafluoroborate (TBABF₄), phosphate buffered saline (PBS))

-

Inert gas (e.g., Nitrogen, Argon) for deoxygenation

Procedure:

-

Prepare a solution of the substituted p-phenylenediamine (typically 1 mM) in the chosen solvent containing a supporting electrolyte (typically 0.1 M).[1]

-

Assemble the three-electrode cell with the working, reference, and counter electrodes.

-

Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

Set the parameters on the potentiostat. A typical potential window for PPDs is from -0.2 V to +0.8 V.[1]

-

Set the scan rate. A common initial scan rate is 50 mV/s.[1] Varying the scan rate can provide insights into reaction kinetics.

-

Initiate the cyclic voltammogram, scanning from an initial potential towards a more positive potential to observe the oxidation, and then reversing the scan to observe the reduction of the generated species.

-

Record and analyze the resulting voltammogram to determine the anodic (Epa) and cathodic (Epc) peak potentials.

Rotating Disk Electrode (RDE) Voltammetry

RDE voltammetry is employed to study the kinetics of electron transfer and to determine diffusion coefficients. The controlled hydrodynamic conditions allow for the differentiation between mass-transport and kinetically controlled processes.

Objective: To investigate the kinetics of the electrochemical oxidation of a substituted p-phenylenediamine.

Materials and Equipment:

-

All materials and equipment for Cyclic Voltammetry

-

Rotating Disk Electrode assembly and rotator control unit

Procedure:

-

Prepare the analyte solution and assemble the electrochemical cell as described for cyclic voltammetry, using the RDE as the working electrode.

-

Set the desired rotation speed of the RDE (e.g., from 400 to 3600 rpm).

-

Perform a linear sweep or cyclic voltammogram at a constant rotation speed.

-

Repeat the measurement at several different rotation speeds.

-

Analyze the limiting current as a function of the square root of the rotation rate (Levich plot) to determine the diffusion coefficient and to assess the reaction kinetics.

Visualizing Electrochemical Pathways and Workflows

Understanding the sequence of events during electrochemical analysis is crucial. The following diagrams, generated using the DOT language, illustrate the generalized oxidation pathway of a substituted PPD and a typical experimental workflow for its characterization.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. helvia.uco.es [helvia.uco.es]

- 3. Electrochemical recognition and quantification of cytochrome c expression in Bacillus subtilis and aerobe/anaerobe Escherichia coli using N,N,N′,N′-tetramethyl-para-phenylene-diamine (TMPD) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bard.cm.utexas.edu [bard.cm.utexas.edu]

"N,N'-Di-o-tolyl-p-phenylenediamine molecular weight and formula"

This document provides a concise summary of the key physicochemical properties of N,N'-Di-o-tolyl-p-phenylenediamine, a compound recognized for its antioxidant properties and applications in various industrial materials.

Core Molecular Information

This compound is an organic compound derived from p-phenylenediamine with tolyl groups attached to the nitrogen atoms.[1] The structural arrangement of these groups, specifically the ortho-tolyl substituents, contributes to its chemical reactivity and utility as a stabilizer.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for researchers and professionals in material science and drug development for calculations, formulation, and quality control.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₀N₂ | [1][2][3][4] |

| Molecular Weight | 288.4 g/mol | [1][2][4][5] |

| IUPAC Name | 1-N,4-N-bis(2-methylphenyl)benzene-1,4-diamine | [5] |

| CAS Number | 27417-40-9 | [1][2] |

References

- 1. Buy N,N'-Ditolyl-p-phenylenediamine (EVT-320578) | 27417-40-9 [evitachem.com]

- 2. N,N'-Ditolyl-p-phenylenediamine | 27417-40-9 | Benchchem [benchchem.com]

- 3. GSRS [precision.fda.gov]

- 4. N'-Ditolyl-p-phenylendiamin | C20H20N2 | CID 22990309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-Benzenediamine, N1,N4-bis(2-methylphenyl)- | C20H20N2 | CID 84756 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Health and Safety of N,N'-Di-o-tolyl-p-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety data for N,N'-Di-o-tolyl-p-phenylenediamine. Due to the limited specific toxicological data for this derivative, this guide also includes extensive information on the parent compound, p-phenylenediamine (PPD), to offer a broader context for assessing potential hazards.

Physicochemical Properties

This compound is an organic compound recognized for its antioxidant properties, making it valuable in various industrial applications, particularly in stabilizing materials against degradation.[1]

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| CAS Number | 27417-40-9 | [1][3] |

| Synonyms | P-PHENYLENEDIAMINE, N,N'-DI-(O-TOLYL)- | [4] |

| Molecular Formula | C20H20N2 | [1][4] |

| Molecular Weight | 288.39 g/mol | [1][4] |

| Melting Point | 143-145 °C | [3] |

| Boiling Point | 220-225 °C at 0.5 mmHg | [3] |

| Appearance | White to light yellow powder/crystal | [5] |

| Stability | Good thermal stability | [1] |

| Reactivity | Reacts with oxidizing agents | [1] |

Toxicological Data

Acute Toxicity of p-Phenylenediamine (PPD)

| Endpoint | Species | Route | Value | Classification | Reference |

| LD50 | Rat | Oral | 80 - 100 mg/kg | Moderately Toxic | [6][7][8] |

| LD50 | Mouse | Oral | 290 mg/kg | - | [8] |

| LD50 | Rabbit | Oral | 250 mg/kg | - | [8] |

| LD50 | Cat | Oral | 100 mg/kg | - | [8] |

| Minimum Lethal Dose | Rat | Subcutaneous | 170 mg/kg | - | [6][7] |

| Minimum Lethal Dose | Rabbit | Subcutaneous | 200 mg/kg | - | [6][7] |

| Minimum Lethal Dose | Dog | Subcutaneous | 100 mg/kg | - | [6][7] |

| LC50 | Rat | Inhalation | 0.92 mg/L (4h) | - | [9] |

Irritation Data for p-Phenylenediamine (PPD)

| Test | Species | Result | Reference |

| Skin Irritation | Rabbit | Mild skin irritation (24h) | [9] |

| Eye Irritation | Rabbit | Moderately irritating (unwashed), weakly irritating at lower concentrations | [6][9] |

Genotoxicity of p-Phenylenediamine (PPD)

| Assay | System | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium TA98 | With S9 | Slightly Mutagenic | [10] |

| In vitro Micronucleus Test | Human Lymphocytes | With and without S9 | Positive | [10] |

| Mouse Lymphoma Assay | L5178Y cells | With and without S9 | Non-mutagenic | [10] |

Health Effects of p-Phenylenediamine (PPD)

Acute exposure to high levels of PPD can lead to severe dermatitis, eye irritation, asthma, gastritis, renal failure, vertigo, tremors, convulsions, and coma in humans.[11] Chronic exposure may result in eczematoid contact dermatitis.[11] In animal studies, chronic oral exposure led to depressed body weights.[11]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not available. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for chemical safety testing.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline provides a method for assessing the potential of a substance to cause skin irritation or corrosion.

-

Animal Model: Albino rabbit is the preferred species.

-

Procedure: A single dose of the test substance (0.5 g for solids) is applied to a small area of shaved skin (approximately 6 cm²). An untreated skin area serves as a control.

-

Exposure: The exposure period is typically 4 hours, after which the substance is removed.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and then daily for up to 14 days to assess the reversibility of any effects.

-

Scoring: The severity of the skin reactions is scored, and the substance is classified based on these scores.

OECD Guideline 405: Acute Eye Irritation/Corrosion

This guideline is used to assess the potential of a substance to cause eye irritation or corrosion.[12]

-

Animal Model: Albino rabbit is the recommended species.[13]

-

Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[12][13]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The observation period can be extended to evaluate the reversibility of effects.[12][13]

-

Evaluation: The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[12]

Ames Test (Bacterial Reverse Mutation Assay)

This is a widely used method for identifying substances that can cause gene mutations.

-

Test System: Several strains of Salmonella typhimurium with pre-existing mutations that leave them unable to synthesize a specific amino acid (e.g., histidine) are used.

-

Procedure: The tester strains are exposed to the test substance, both with and without a metabolic activation system (S9 fraction from rat liver).

-

Principle: If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow on a medium lacking the specific amino acid.

-

Evaluation: The number of revertant colonies is counted and compared to the number of spontaneous revertants in the control group. A significant increase in revertant colonies indicates a mutagenic potential.[10]

Visualizations

Antioxidant Mechanism of p-Phenylenediamine Derivatives

The primary antioxidant action of p-phenylenediamine derivatives involves the donation of a hydrogen atom to neutralize free radicals, thereby interrupting the chain reaction of oxidation.[3]

Caption: Antioxidant mechanism of p-phenylenediamine derivatives.

Experimental Workflow: In Vitro Micronucleus Test

The in vitro micronucleus test is a genotoxicity assay that detects damage to chromosomes.[10]

Caption: Workflow for the in vitro micronucleus test.

Logical Relationship: Chemical Safety Assessment Workflow

A general workflow for assessing the safety of a chemical involves a tiered approach, starting with existing data and progressing to more complex testing as needed.

Caption: A general workflow for chemical safety assessment.

References

- 1. Buy N,N'-Ditolyl-p-phenylenediamine (EVT-320578) | 27417-40-9 [evitachem.com]

- 2. N'-Ditolyl-p-phenylendiamin | C20H20N2 | CID 22990309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N'-Ditolyl-p-phenylenediamine | 27417-40-9 | Benchchem [benchchem.com]

- 4. GSRS [precision.fda.gov]

- 5. N,N'-Diphenyl-N,N'-di(m-tolyl)-1,4-phenylenediamine | 80223-29-6 | TCI AMERICA [tcichemicals.com]

- 6. cir-safety.org [cir-safety.org]

- 7. ec.europa.eu [ec.europa.eu]

- 8. theic2.org [theic2.org]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

- 12. oecd.org [oecd.org]

- 13. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

Environmental Fate of Tolyl-p-Phenylenediamine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolyl-p-phenylenediamine compounds, a class of aromatic amines, are utilized in various industrial applications, notably as antioxidants in rubber products and as intermediates in dye synthesis. Their potential release into the environment raises concerns regarding their persistence, bioaccumulation, and toxicity. This technical guide provides a comprehensive overview of the environmental fate of tolyl-p-phenylenediamine compounds, summarizing key quantitative data, detailing experimental protocols for their analysis and toxicological assessment, and visualizing relevant biological pathways. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the environmental risk assessment and management of these chemicals.

Introduction

Tolyl-p-phenylenediamines are a group of substituted p-phenylenediamines (PPDs) characterized by the presence of one or more tolyl (methylphenyl) groups attached to the nitrogen atoms. Their primary use as antioxidants in tires and other rubber products leads to their continuous release into the environment through tire wear particles.[1] Once in the environment, these compounds can undergo various transformation processes, including oxidation to form quinone derivatives (PPD-Qs), which have been shown to exhibit significant toxicity to aquatic organisms.[1] Understanding the environmental fate of tolyl-p-phenylenediamines is crucial for predicting their potential ecological impact and for developing strategies to mitigate their risks.

Physicochemical Properties

The environmental behavior of tolyl-p-phenylenediamine compounds is largely governed by their physicochemical properties. While specific values vary depending on the exact molecular structure, these compounds are generally characterized by low to moderate water solubility and a preference for partitioning into organic matter.

Environmental Degradation Processes

Tolyl-p-phenylenediamine compounds are subject to several degradation processes in the environment, including biodegradation, photodegradation, and hydrolysis.

Biodegradation

The aerobic microbial degradation of PPDs has been studied, with half-lives ranging from hours to days. For instance, the ready biodegradability of these compounds can be assessed using standardized methods like the OECD 301F test, which utilizes activated sludge from a sewage treatment plant.[1][2]

Photodegradation

Photolysis, particularly in the presence of UV irradiation, can contribute to the degradation of PPDs and their quinone derivatives in aqueous environments. The process often involves hydroxyl radicals and leads to the formation of various transformation products through bond cleavage, hydroxylation, and oxidation.[3]

Hydrolysis

Hydrolysis can be a significant degradation pathway for some PPDs, with half-lives varying from a few hours to several days depending on the specific compound and environmental conditions.[4]

Environmental Distribution and Transport

The distribution of tolyl-p-phenylenediamine compounds in the environment is influenced by their partitioning behavior between water, soil, and sediment.

Soil Sorption

The mobility of these compounds in soil is determined by their sorption to soil organic carbon. The soil sorption coefficient (Koc) is a key parameter for assessing this behavior. Studies on related compounds suggest that PPDs can be moderately mobile in soil.[5]

Bioaccumulation

The potential for tolyl-p-phenylenediamine compounds to accumulate in living organisms is a critical aspect of their environmental risk assessment. The bioconcentration factor (BCF) is a commonly used metric for this purpose. Studies on zebrafish have been used to investigate the bioaccumulation potential of related PPDs.[6][7]

Ecotoxicity

Tolyl-p-phenylenediamine compounds and their transformation products can exert toxic effects on a variety of organisms.

Aquatic Toxicity

Acute and chronic toxicity to aquatic organisms such as fish, daphnids, and algae are key endpoints in ecotoxicological assessments. For example, a 48-hour acute immobilization test with Daphnia magna showed an EC50 of 8.3 mg/L for a tolyl-p-phenylenediamine derivative.[2]

Table 1: Summary of Aquatic Toxicity Data for Tolyl-p-Phenylenediamine Compounds and Related PPDs

| Compound/Product Name | Test Organism | Endpoint | Value | Reference |

| N,N'-di-m-tolyl-p-phenylenediamine | Daphnia magna | 48-h EC50 (Immobilization) | 8.3 mg/L | [2] |

| 6PPD | Danio rerio (Zebrafish) | 96-h LC50 | 2.2 mg/L | [7] |

| 6PPD-Quinone | Danio rerio (Zebrafish) | 24-h LC50 | 308.67 µg/L | [6] |

Experimental Protocols

This section provides an overview of standardized experimental protocols relevant to the study of the environmental fate of tolyl-p-phenylenediamine compounds.

Analytical Methods

The quantification of tolyl-p-phenylenediamine compounds in environmental matrices is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS/MS).

Protocol 7.1.1: LC-MS/MS for p-Phenylenediamine and its Metabolites in Urine [8][9][10]

-

Sample Preparation: Urine samples are extracted using liquid-liquid extraction with methylene chloride and ammonium hydroxide.

-

Instrumentation: LC-MS/MS system operated in multiple reaction-monitoring (MRM) mode with electrospray positive ionization.

-

Chromatographic Conditions:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometry Parameters:

-

Precursor and product ion transitions are optimized for each analyte and internal standard. For example, for PPD, the transition m/z 109→92 can be used.[10]

-

Biodegradation Testing

Protocol 7.2.1: OECD 301F - Ready Biodegradability: Manometric Respirometry Test [1][2]

-

Principle: The test substance is incubated in a mineral medium with a microbial inoculum (activated sludge). The consumption of oxygen due to aerobic biodegradation is measured over 28 days.

-

Test Setup: The test is performed in sealed bottles with a headspace of air. The amount of test chemical is typically 100 mg/L, and the inoculum concentration is 30 mg/L.

-

Measurements: Oxygen consumption is measured using a respirometer.

-

Endpoint: The percentage of biodegradation is calculated based on the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window.

Ecotoxicity Testing

Protocol 7.3.1: OECD 202 - Daphnia sp. Acute Immobilisation Test [11]

-

Test Organism: Daphnia magna neonates (<24 hours old).

-

Exposure: Daphnids are exposed to a range of concentrations of the test substance for 48 hours.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Endpoint: The EC50 (the concentration causing immobilization in 50% of the daphnids) is calculated.

Protocol 7.3.2: Ames Test (Bacterial Reverse Mutation Assay) [12][13]

-

Principle: This test uses histidine-requiring strains of Salmonella typhimurium to detect gene mutations.

-

Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).

-

Endpoint: A positive result is indicated by a significant increase in the number of revertant colonies (bacteria that have mutated back to being able to synthesize histidine) compared to the control.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of p-phenylenediamine compounds and their quinone derivatives can be mediated through various cellular signaling pathways. One key pathway implicated in the cellular response to these compounds is the Nrf2-Keap1 pathway.

Nrf2-Keap1 Pathway Activation

Under normal conditions, the transcription factor Nrf2 is kept at low levels by being bound to Keap1, which facilitates its degradation. Electrophilic compounds, such as some PPD-quinones, can react with cysteine residues on Keap1. This leads to a conformational change in Keap1, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, leading to their transcription.[14][15]

Experimental Workflows

Environmental Fate Assessment Workflow

A typical workflow for assessing the environmental fate of a tolyl-p-phenylenediamine compound involves a series of standardized tests.

Conclusion

This technical guide has provided a summary of the current knowledge on the environmental fate of tolyl-p-phenylenediamine compounds. The available data indicate that these compounds can undergo various degradation processes in the environment, but their persistence and potential for bioaccumulation and toxicity, particularly of their quinone transformation products, warrant further investigation. The provided experimental protocols and visualized signaling pathways offer a framework for future research in this area. A more comprehensive understanding of the environmental behavior and toxicological effects of a wider range of tolyl-p-phenylenediamine compounds is needed for a thorough environmental risk assessment.

References

- 1. oecd.org [oecd.org]

- 2. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UV-induced photodegradation of emerging para-phenylenediamine quinones in aqueous environment: Kinetics, products identification and toxicity assessments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanism of nrf2 activation by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sorption of ortho-Phenylphenol to Soils - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 6. researchgate.net [researchgate.net]

- 7. Exposure to N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) affects the growth and development of zebrafish embryos/larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biodegradability assessment of food additives using OECD 301F respirometric test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. daikinchemicals.com [daikinchemicals.com]

- 14. diva-portal.org [diva-portal.org]

- 15. Bioaccumulation and toxicity effects of flubendiamide in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of N,N'-Di-o-tolyl-p-phenylenediamine

These application notes provide detailed methodologies for the detection and quantification of N,N'-Di-o-tolyl-p-phenylenediamine, a chemical intermediate and antioxidant. The following protocols are intended for researchers, scientists, and drug development professionals. While specific validated methods for this compound are not widely published, the following protocols are adapted from established methods for the parent compound, p-phenylenediamine (PPD), and its other derivatives.

Overview of Analytical Techniques

Several analytical techniques can be employed for the determination of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectrophotometry.

Quantitative Data Summary

The following table summarizes typical performance data for the analytical methods described. Please note that these values are estimates based on methods for structurally similar compounds and should be validated for this compound in your specific matrix.

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Typical Recovery (%) |

| HPLC-UV | 0.1 - 1 µg/mL | 0.3 - 3 µg/mL | > 0.995 | 90 - 105% |

| GC-MS (with derivatization) | 10 - 100 ng/mL | 30 - 300 ng/mL | > 0.998 | 85 - 110% |

| Spectrophotometry | 0.2 - 2 µg/mL | 0.6 - 6 µg/mL | > 0.990 | 95 - 105% |

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely used technique for the analysis of aromatic amines like this compound.

Experimental Protocol

1. Sample Preparation:

-

Solid Samples (e.g., rubber, polymers):

-

Cryogenically grind the sample to a fine powder.

-

Accurately weigh approximately 1 gram of the powdered sample into a glass vial.

-

Add 10 mL of a suitable organic solvent (e.g., acetonitrile, methanol, or a mixture).

-

Sonicate the mixture for 30 minutes in a water bath.

-

Centrifuge the sample at 4000 rpm for 15 minutes.

-

Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

-

-

Liquid Samples (e.g., process streams, environmental water):

-

For aqueous samples, perform a liquid-liquid extraction with a non-polar solvent like dichloromethane or ethyl acetate.

-

Adjust the pH of the aqueous sample to basic (pH > 8) to ensure the analyte is in its free base form.

-

Extract the sample three times with an equal volume of the organic solvent.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Filter through a 0.45 µm syringe filter into an HPLC vial.

-

2. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% formic acid or phosphoric acid.[2] The mobile phase composition may require optimization.

-

Flow Rate: 1.0 mL/min.[1]

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detector: UV-Vis detector set at a wavelength of approximately 240-290 nm. The optimal wavelength should be determined by scanning a standard solution of this compound.

-

Run Time: 10-15 minutes, ensuring complete elution of the analyte and any interfering peaks.

3. Calibration:

-

Prepare a stock solution of this compound in the mobile phase.

-

Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

-

Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Experimental Workflow Diagram

Caption: Workflow for HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, especially when combined with a derivatization step to improve the volatility and thermal stability of the analyte.

Experimental Protocol

1. Sample Preparation and Derivatization:

-

Follow the sample preparation steps outlined in the HPLC protocol to obtain a clean extract.

-

Derivatization: Phenylenediamines can be derivatized to enhance their chromatographic properties. A common method is acylation.[3]

-

Evaporate the sample extract to dryness under nitrogen.

-

Add 100 µL of a derivatizing agent such as trifluoroacetic anhydride (TFAA) or heptafluorobutyric acid anhydride (HFBA) and 100 µL of a suitable solvent (e.g., ethyl acetate).[4]

-

Seal the vial and heat at 60-70 °C for 30 minutes.

-

Cool the vial to room temperature.

-

Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of a non-polar solvent like hexane or toluene for GC-MS analysis.

-

2. GC-MS Conditions:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injection Mode: Splitless injection.

-

Injector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp at 10-20 °C/min to 300 °C.

-

Hold at 300 °C for 5-10 minutes.

-

-

MS Transfer Line Temperature: 290 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions of the derivatized analyte. Full scan mode can be used for initial identification.

3. Calibration:

-

Prepare calibration standards of this compound and subject them to the same derivatization procedure as the samples.

-

Construct a calibration curve by plotting the peak area of the characteristic ion against the concentration.

Experimental Workflow Diagram

Caption: Workflow for GC-MS analysis of this compound.

Spectrophotometry

Spectrophotometric methods are often simpler and more cost-effective, suitable for screening purposes or when chromatographic equipment is unavailable. These methods typically involve a color-forming reaction.

Experimental Protocol

1. Reagents:

-

Folin's Reagent (1,2-naphthoquinone-4-sulfonic acid sodium salt): Prepare a 0.5% (w/v) solution in distilled water.[5]

-

Sodium Hydroxide (NaOH): 0.1 N solution.

-

Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

2. Assay Procedure:

-

Prepare a clean sample extract as described in the HPLC protocol. The final solvent should be compatible with the assay (e.g., methanol).

-

Pipette aliquots of the sample extract and calibration standards into a series of test tubes.

-

Add 1 mL of 0.1 N NaOH to each tube.

-

Add 1 mL of the Folin's reagent solution to each tube and mix well.

-

Allow the reaction to proceed for 15 minutes at room temperature. A colored product should form.

-

Measure the absorbance of the resulting solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (to be determined experimentally, likely in the range of 400-500 nm).[5]

-

Prepare a reagent blank using the solvent instead of the sample or standard.

3. Calibration:

-

Prepare a series of calibration standards from the stock solution.

-

Follow the assay procedure for each standard.

-

Construct a calibration curve by plotting the absorbance against the concentration.

Logical Relationship Diagram

Caption: Principle of spectrophotometric detection of this compound.

References

- 1. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 2. Separation of N,N’-Diphenyl-p-phenylenediamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. osha.gov [osha.gov]

- 5. turkjps.org [turkjps.org]

Application Note: HPLC Analysis of N,N'-Di-o-tolyl-p-phenylenediamine and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of N,N'-Di-o-tolyl-p-phenylenediamine and its positional isomers. The protocol described herein utilizes reversed-phase chromatography with UV detection, providing a reliable and reproducible method for the analysis of these aromatic amines in various sample matrices. This document provides a comprehensive guide, including sample preparation, detailed chromatographic conditions, and expected results, to aid in the quality control and characterization of these compounds.

Introduction

N,N'-Di-tolyl-p-phenylenediamines are a class of aromatic amines that find applications as antioxidants and intermediates in the synthesis of dyes and polymers. The specific isomeric form of these compounds can significantly influence their chemical and physical properties, as well as their efficacy and impurity profiles in various applications. Therefore, a reliable analytical method to separate and quantify this compound from its meta (m-) and para (p-) isomers is crucial for quality control and research purposes. This application note presents a validated HPLC method to achieve this separation.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of these non-polar compounds.

-

Solvents: HPLC grade acetonitrile and water.

-

Acid Modifier: Trifluoroacetic acid (TFA) or formic acid.

-

Standards: Analytical standards of this compound, N,N'-Di-m-tolyl-p-phenylenediamine, and N,N'-Di-p-tolyl-p-phenylenediamine.

Preparation of Mobile Phase and Standards

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in water.

-

Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid in acetonitrile.

-

Standard Stock Solutions: Prepare individual stock solutions of each isomer at a concentration of 1 mg/mL in acetonitrile.

-